6-Hydroxy-1-methylindolin-2-one
Overview
Description
6-Hydroxy-1-methylindolin-2-one is a chemical compound belonging to the indolinone family. Indolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by a hydroxy group at the sixth position and a methyl group at the first position on the indolinone ring.
Mechanism of Action
Target of Action
6-Hydroxy-1-methylindolin-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets.
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities
Result of Action
For example, some indole derivatives have been found to have antiviral activity, with one compound showing inhibitory activity against influenza A .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1-methylindolin-2-one typically involves the starting material 6-methoxy-1-methyl-2,3-dihydro-1H-indol-2-one. The methoxy group is converted to a hydroxy group through demethylation using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar demethylation reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at various positions on the indolinone ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated indolinone derivatives.
Scientific Research Applications
6-Hydroxy-1-methylindolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
1-Methyl-2-oxindole: Similar structure but lacks the hydroxy group at the sixth position.
6-Methoxy-1-methylindolin-2-one: Precursor to 6-Hydroxy-1-methylindolin-2-one, with a methoxy group instead of a hydroxy group.
Indolin-2-one: Parent compound without the methyl and hydroxy substitutions.
Uniqueness: this compound is unique due to the presence of both a hydroxy group at the sixth position and a methyl group at the first position, which confer specific chemical and biological properties .
Properties
IUPAC Name |
6-hydroxy-1-methyl-3H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-8-5-7(11)3-2-6(8)4-9(10)12/h2-3,5,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXFKWDNTYDJKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439174 | |
Record name | 6-Hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13383-73-8 | |
Record name | 6-Hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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